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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

Cat. No.: B126182 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data interpretation guide for the ¹H

and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Methoxyphenothiazine.

The provided data, while predicted based on established principles of NMR spectroscopy and

data from similar structures, serves as a robust reference for the characterization of this

important pharmaceutical intermediate. Detailed experimental protocols for sample preparation

and NMR data acquisition are presented, along with a workflow diagram for clarity.

Introduction
2-Methoxyphenothiazine is a key heterocyclic compound and a vital intermediate in the

synthesis of various pharmaceutical agents, particularly antipsychotic drugs. Accurate structural

elucidation and purity assessment are critical in drug development and manufacturing. NMR

spectroscopy is an indispensable analytical technique for the unambiguous determination of

molecular structure. This application note details the ¹H and ¹³C NMR spectral analysis of 2-
Methoxyphenothiazine, providing predicted spectral data and a comprehensive experimental

protocol.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-
Methoxyphenothiazine. These predictions are based on the analysis of substituent effects on

the phenothiazine core and typical chemical shift values for aromatic and methoxy groups.
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Table 1: Predicted ¹H NMR Data for 2-Methoxyphenothiazine (in CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.50 br s - 1H N-H

~7.20 - 6.80 m - 7H Ar-H

~3.80 s - 3H OCH₃

Note: The aromatic region (~7.20-6.80 ppm) will exhibit a complex multiplet pattern due to the

coupling of the seven aromatic protons. The broad singlet for the N-H proton is characteristic

and its chemical shift can be concentration-dependent.

Table 2: Predicted ¹³C NMR Data for 2-Methoxyphenothiazine (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~155.0 C-2 (C-OCH₃)

~145.0 C-10a

~142.0 C-5a

~128.0 - 115.0 Aromatic CH & C-4a, C-9a

~55.5 OCH₃

Note: The exact chemical shifts of the aromatic carbons will vary. The carbon attached to the

methoxy group (C-2) is expected to be the most downfield among the substituted aromatic

carbons.

Experimental Protocols
A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of 2-
Methoxyphenothiazine is provided below.

3.1. Sample Preparation
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Weigh approximately 5-10 mg of 2-Methoxyphenothiazine into a clean, dry vial.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl the vial to dissolve the sample completely.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

3.2. ¹H NMR Data Acquisition

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse experiment (zg30)

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

3.3. ¹³C NMR Data Acquisition

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)

Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
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Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: -10 to 160 ppm

3.4. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for

¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum.

Pick and list the peaks for both ¹H and ¹³C NMR spectra.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of 2-
Methoxyphenothiazine.
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Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis

of 2-Methoxyphenothiazine. The predicted spectral data serves as a valuable reference for

chemists and researchers in the pharmaceutical industry. The detailed experimental protocols

ensure the acquisition of high-quality NMR data, which is crucial for accurate structural

elucidation and quality control. The provided workflow diagram offers a clear and concise

overview of the entire analytical process, from sample preparation to final structural

confirmation.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral Analysis of
2-Methoxyphenothiazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126182#1h-nmr-and-13c-nmr-spectral-analysis-of-2-
methoxyphenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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